N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
“N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a compound that belongs to a class of molecules known as triazoloquinazolines . These compounds are characterized by a five-membered triazole ring fused with a quinazoline ring . They have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar triazoloquinazoline compounds involves a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid .
Molecular Structure Analysis
The molecular structure of “N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is characterized by a triazoloquinazoline core, which is a fused ring system containing a triazole ring and a quinazoline ring . The compound also contains a methylthio group attached to the benzyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinazoline compounds typically involve nucleophilic substitution reactions . The starting material undergoes a reaction with different aryl amines to yield the final product .
Scientific Research Applications
Potential Use in Drug Discovery
Quinazolinones, which include the compound , are considered promising compounds with a wide range of biological activities . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . Their stability, relatively easy methods for preparation, and lipophilicity (which helps them penetrate the blood-brain barrier) make them suitable for targeting different central nervous system diseases .
Anticancer Activity
Quinazolinones have been researched for their diverse pharmacological activities, including anticancer activity . The structure-activity relationship (SAR) studies of quinazolinone revealed that positions 2, 6, and 8 of the ring systems are significant for different pharmacological activities .
Anti-Tuberculosis Activity
Some quinazolinones have been synthesized and tested for their efficacy as anti-tubercular compounds . The compound 2-Methyl-6 propyl benzo [4,5] imidazo [1,2-c] quinazoline was found to be the most effective against M. tuberculosis .
Hypolipidemic Activity
Quinazolinones have also been studied for their hypolipidemic activity, which could make them useful in the treatment of conditions related to high cholesterol or other lipid disorders .
Antifungal and Antimicrobial Activities
Quinazolinones have demonstrated antifungal and antimicrobial activities, making them potential candidates for the development of new antimicrobial drugs .
Anticonvulsant Activity
The anticonvulsant activity of quinazolinones has been explored, suggesting potential applications in the treatment of epilepsy and other seizure disorders .
Future Directions
The future directions for research on “N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” and similar compounds could involve further optimization and development of these compounds as potential antitubercular and anti-HIV agents . The promising antimicrobial, antitubercular, and anti-HIV activities of these compounds suggest they could be valuable in the development of new therapeutic agents .
properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUUHIPYUIXUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
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